molecular formula C21H19N3O4 B14959295 2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B14959295
M. Wt: 377.4 g/mol
InChI Key: OEWCWVGHKCUPDU-UHFFFAOYSA-N
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Description

2-Phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridinone core. This scaffold is notable for its fused bicyclic structure, which combines pyrazole and pyridinone moieties. The compound is substituted at position 2 with a phenyl group and at position 6 with a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl substituent is a pharmacophoric motif often associated with enhanced bioavailability and target binding, particularly in anticancer agents (e.g., tubulin inhibitors) .

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

2-phenyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C21H19N3O4/c1-26-17-11-13(12-18(27-2)19(17)28-3)16-10-9-15-20(22-16)23-24(21(15)25)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,23)

InChI Key

OEWCWVGHKCUPDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step organic reactions. One common method includes the coupling of 6-bromopyridin-2(1H)-one with (3,4,5-trimethoxyphenyl)boronic acid in the presence of copper(II) acetate and pyridine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. It has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase . This mechanism is similar to that of other known anti-cancer agents like colchicine and combretastatin.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related derivatives, focusing on substituent effects, synthetic routes, and inferred physicochemical properties.

Structural Analogues with Pyrazolo[3,4-b]pyridinone Core
Compound Name Substituents (Position) Molecular Weight Key Features Reference
2-Phenyl-6-(thiophen-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one Thiophene (position 6) Not provided Replacement of trimethoxyphenyl with thiophene may reduce hydrophobicity.
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno, thienopyrimidinyl (position 3) Not provided Extended fused-ring system; likely impacts solubility and binding kinetics.

Key Observations :

  • The trimethoxyphenyl group in the target compound likely enhances π-π stacking interactions compared to thiophene or chromeno substituents .
  • Fused-ring systems (e.g., chromeno in ) may improve thermal stability but reduce synthetic accessibility.
Trimethoxyphenyl-Bearing Derivatives
Compound Name Core Structure Biological Relevance (Inferred) Reference
N-(2-Pyridyl)-1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-formamide Pyridoindole Anticancer (tubulin inhibition potential)
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol Triazole Structural rigidity for target engagement

Key Observations :

  • The 3,4,5-trimethoxyphenyl group is a common feature in tubulin-binding agents (e.g., combretastatin analogs). Its presence in the target compound suggests possible antiproliferative activity .
  • Unlike rigid triazole or pyridoindole cores, the pyrazolo[3,4-b]pyridinone scaffold offers conformational flexibility, which may modulate binding kinetics .

Key Observations :

  • The target compound’s synthesis likely involves cyclocondensation, similar to other pyrazolo-pyridines .
  • The trimethoxyphenyl group may reduce aqueous solubility compared to pyridyl or thiophene substituents but improve membrane permeability .

Biological Activity

2-Phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of 2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can be represented as follows:

C21H22N2O3\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_3

Structural Features

  • Core Structure : The pyrazolo[3,4-b]pyridine framework is known for its medicinal properties.
  • Substituents : The presence of the 3,4,5-trimethoxyphenyl group enhances lipophilicity and potential bioactivity.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial activity. For instance:

  • In vitro Assays : Compounds were tested against Mycobacterium tuberculosis (MTB) H37Rv strain. The derivatives showed promising results with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like rifampicin .
CompoundMIC (µg/mL)Activity
Standard (Rifampicin)0.25Reference
2-Phenyl-pyrazolo derivative6.25Effective

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : In MCF-7 breast cancer cell lines, the compound induced apoptosis and inhibited cell migration at varying concentrations. Molecular docking studies revealed strong binding affinities to cancer-related targets .

Anti-inflammatory Effects

Research indicates that pyrazolo[3,4-b]pyridines can exhibit anti-inflammatory effects:

  • Cytokine Inhibition : Some derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone (Standard)76% at 1 µM86% at 1 µM
Pyrazolo DerivativeUp to 85% at 10 µMUp to 93% at 10 µM

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding mechanisms of the compound to various biological targets. The results suggest that the trimethoxyphenyl substituent plays a crucial role in enhancing binding affinity due to increased hydrophobic interactions and steric complementarity with target proteins .

Potential Pathways

The biological activity may involve modulation of several pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.
  • Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis is hypothesized as a mechanism against MTB.

Study on Antitubercular Activity

In a study conducted by Rao et al., several pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their antitubercular activity. The results indicated that specific substitutions significantly enhanced efficacy against MTB .

Cancer Cell Line Evaluation

A comprehensive study on the anticancer properties of phenylpyrazolo derivatives highlighted their potential as multitarget inhibitors in cancer therapy. These compounds were shown to effectively inhibit tumor growth in vitro .

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for this compound, and what are common pitfalls in its synthesis?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For pyrazolo-pyridine derivatives, key steps include cyclocondensation of hydrazine derivatives with β-ketoesters or nitriles under acidic/basic conditions. Common pitfalls include poor regioselectivity due to competing reaction pathways and incomplete cyclization. To optimize:

  • Use high-purity reagents and controlled temperature gradients (e.g., reflux in ethanol with catalytic acetic acid) .
  • Monitor intermediates via TLC/HPLC and employ column chromatography for purification .
  • Characterize intermediates rigorously (e.g., 1^1H/13^{13}C NMR, HRMS) to confirm structural integrity .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR to confirm proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methoxy groups at δ ~3.8 ppm). 13^{13}C NMR identifies carbonyl (C=O) at ~160–170 ppm and quaternary carbons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to rule out impurities .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}, N-H stretches in dihydropyridines) .

Q. How should researchers design experiments to assess its solubility and stability under physiological conditions?

  • Methodological Answer :

  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification. Co-solvents (DMSO) should be <1% to avoid artifacts .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS. Hydrolytic stability in PBS and oxidative stability with H2_2O2_2 are critical .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s analogs?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the trimethoxyphenyl or pyrazolo-pyridine core. For example, replace methoxy groups with halogens or alkyl chains to assess electronic/steric effects .
  • Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., apoptosis in cancer lines) to correlate structural changes with activity .
  • Computational Modeling : Use docking studies (AutoDock, Schrödinger) to predict binding affinities to target proteins (e.g., tubulin for anticancer activity) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardize Assays : Use validated cell lines (e.g., NCI-60 panel) and consistent protocols (e.g., MTT vs. ATP-based viability assays) .
  • Control Variables : Account for batch-to-batch compound purity (HPLC ≥98%) and solvent effects (DMSO cytotoxicity thresholds) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC50_{50} variability) and publish negative results to reduce publication bias .

Q. What methodologies are recommended for evaluating its environmental fate and ecotoxicological impact?

  • Methodological Answer :

  • Degradation Studies : Simulate abiotic (UV light, pH extremes) and biotic (microbial consortia) degradation via LC-MS/MS to identify metabolites .
  • Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) .
  • Ecotoxicology : Conduct acute/chronic toxicity tests on algae, fish, and invertebrates, aligning with REACH regulations .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., plasma, tissue)?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/tissue homogenates .
  • LC-MS/MS Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 >0.99), LOD/LOQ (e.g., 1 ng/mL), precision (RSD <15%), and recovery (>80%) .
  • Matrix Effects : Assess ion suppression/enhancement via post-column infusion experiments .

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